N-butyl-2-[4-(tert-butylsulfamoyl)phenoxy]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-[4-(tert-butylsulfamoyl)phenoxy]acetamide typically involves the reaction of tert-butanesulfinamide with a phenoxyacetic acid derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-[4-(tert-butylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
N-butyl-2-[4-(tert-butylsulfamoyl)phenoxy]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of specialty polymers and resins.
Mechanism of Action
The mechanism of action of N-butyl-2-[4-(tert-butylsulfamoyl)phenoxy]acetamide involves its interaction with biological targets through its sulfonamide group. This group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, thereby inhibiting bacterial growth. The phenoxy and acetamide moieties contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
N-[4-(tert-butylsulfamoyl)phenyl]acetamide: Shares the sulfonamide and acetamide functionalities but lacks the butyl and phenoxy groups.
N-(tert-butyl)-2-{4-[(tert-butylamino)sulfonyl]phenoxy}acetamide: Similar structure but with different substituents on the sulfonamide group.
Uniqueness
N-butyl-2-[4-(tert-butylsulfamoyl)phenoxy]acetamide is unique due to its combination of a butyl group, a phenoxy group, and a sulfonamide group, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
N-butyl-2-[4-(tert-butylsulfamoyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-5-6-11-17-15(19)12-22-13-7-9-14(10-8-13)23(20,21)18-16(2,3)4/h7-10,18H,5-6,11-12H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSIRUXZAGQJDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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